molecular formula C7H13N3S B060906 1-(2-Isothiocyanatoethyl)piperazine CAS No. 165680-21-7

1-(2-Isothiocyanatoethyl)piperazine

Cat. No.: B060906
CAS No.: 165680-21-7
M. Wt: 171.27 g/mol
InChI Key: DACHLRDMEDEUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isothiocyanatoethyl)piperazine (CAS 165680-21-7) is a valuable chemical building block in medicinal chemistry and biochemical research. This compound features a piperazine ring, a privileged scaffold in drug design known for its favorable physicochemical properties and ability to improve aqueous solubility, linked to a reactive isothiocyanate group via a short ethylene spacer. The isothiocyanate moiety allows this molecule to act as an electrophile, readily forming covalent bonds with nucleophilic amino acid residues in proteins, making it a versatile intermediate for the synthesis of thiourea derivatives and other functionalized molecules. Key Research Applications: Synthesis of Bioactive Molecules: This compound serves as a key precursor in multicomponent reactions for constructing complex molecular architectures, particularly piperazine derivatives tethered to isothiourea groups, which are of significant interest in pharmaceutical development . Urease Inhibition Studies: Piperazine-carbothioamide derivatives, which can be synthesized from this isothiocyanate, have demonstrated excellent potential as potent inhibitors of the urease enzyme . Urease inhibition is a crucial therapeutic strategy for targeting infections caused by Helicobacter pylori and for treating conditions like urolithiasis and hepatic encephalopathy . Molecular Docking and Mechanistic Studies: The derivatives of this compound are valuable tools for probing enzyme active sites through molecular docking studies, helping researchers understand drug-receptor interactions and structure-activity relationships (SAR) to design more effective enzyme inhibitors . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165680-21-7

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

1-(2-isothiocyanatoethyl)piperazine

InChI

InChI=1S/C7H13N3S/c11-7-9-3-6-10-4-1-8-2-5-10/h8H,1-6H2

InChI Key

DACHLRDMEDEUQC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCN=C=S

Canonical SMILES

C1CN(CCN1)CCN=C=S

Origin of Product

United States

Significance of the Piperazine Heterocyclic Scaffold in Chemical Biology

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in drug discovery and chemical biology. researchgate.netnih.gov Its prevalence in a wide array of biologically active compounds stems from a unique combination of physicochemical properties. The two nitrogen atoms can be functionalized, allowing for the creation of diverse molecular architectures and the modulation of properties like solubility and bioavailability. benthamdirect.comtandfonline.comresearchgate.net

Key Properties and Advantages of the Piperazine Scaffold:

Improved Physicochemical Properties: The presence of the two nitrogen atoms often imparts greater water solubility and oral bioavailability to molecules, which are desirable characteristics for therapeutic agents. benthamdirect.commdpi.com

Versatile Chemical Reactivity: The nitrogen atoms serve as points for chemical modification, enabling the synthesis of a vast library of derivatives. researchgate.nettandfonline.com This allows chemists to link different pharmacophores or attach moieties that can fine-tune a compound's interaction with biological targets. tandfonline.com

Structural Rigidity and Conformational Control: The piperazine ring provides a degree of structural rigidity, which can be crucial for specific binding to biological macromolecules like proteins and receptors. benthamdirect.comnih.gov

Broad-Spectrum Biological Activity: Piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, antidepressant, and anti-inflammatory properties. researchgate.netthieme-connect.comnih.govbenthamdirect.com This versatility underscores the scaffold's importance in developing new therapeutic agents. wisdomlib.orgnih.govresearchgate.net

The ability of the piperazine moiety to favorably influence both pharmacokinetic (how the body processes a drug) and pharmacodynamic (how a drug affects the body) properties has cemented its status as a cornerstone in medicinal chemistry. nih.govtandfonline.com Its incorporation into blockbuster drugs like Imatinib (an anticancer agent) and Sildenafil (Viagra) highlights its significance. mdpi.com

Role of the Isothiocyanate Functional Group in Bioactive Molecules and Chemical Synthesis

The isothiocyanate group (–N=C=S) is a highly reactive electrophilic moiety that plays a critical role in both natural bioactive compounds and synthetic chemistry. rsc.orgwikipedia.org Found in cruciferous vegetables like broccoli and wasabi, natural isothiocyanates such as sulforaphane (B1684495) and allyl isothiocyanate are known for their health benefits, including anticancer and antimicrobial properties. nih.govyoutube.comnih.govmdpi.com

Key Roles and Reactivity of the Isothiocyanate Group:

Covalent Modification of Proteins: The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic residues on proteins, most notably the thiol groups of cysteine and the amino groups of lysine. nih.govmdpi.commdpi.com This ability to form stable, covalent bonds is a key mechanism behind their biological activity. nih.gov

Mechanism of Action: By covalently binding to proteins, isothiocyanates can alter their function. nih.gov For example, studies have shown that isothiocyanates can target proteins like tubulin, disrupting microtubule polymerization and leading to cell growth arrest and apoptosis (programmed cell death), a mechanism relevant in cancer research. nih.govaacrjournals.org

Versatile Synthetic Intermediate: In organic synthesis, the isothiocyanate group is a valuable building block. rsc.orgmdpi.com It participates in a variety of chemical reactions, such as cycloadditions, to create diverse heterocyclic compounds. mdpi.com

Bioconjugation and Labeling: The reactivity of isothiocyanates makes them excellent tools for bioconjugation, the process of linking molecules to biomolecules. acs.org Fluorescein isothiocyanate (FITC), for instance, is widely used to attach a fluorescent label to proteins for imaging and detection purposes. acs.orgrsc.org

The synthesis of isothiocyanates can be achieved through various methods, often starting from primary amines, making them accessible for creating a wide range of chemical probes and reagents. rsc.orgnih.gov

Research Relevance of Piperazine Isothiocyanate Conjugates As Chemical Probes and Building Blocks

Direct Synthetic Approaches to this compound

Direct synthesis of this compound can be achieved through two primary routes: N-alkylation of piperazine with electrophiles already containing the isothiocyanate group, or by converting a precursor amine on the piperazine ring into the isothiocyanate moiety.

Routes Involving N-Alkylation of Piperazine with Isothiocyanate-Bearing Electrophiles

The N-alkylation of piperazine is a fundamental method for producing N-alkylpiperazine derivatives. nih.gov This approach can be adapted for the synthesis of this compound by using an electrophile that already contains the isothiocyanatoethyl group. For instance, reacting piperazine with an alkyl halide, such as 1-bromo-2-isothiocyanatoethane, would yield the desired product. The nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond. nih.govnih.gov

While this method is straightforward in concept, the availability and stability of the isothiocyanate-bearing electrophile are critical considerations.

Conversion of N-(2-Aminoethyl)piperazine Precursors to the Isothiocyanate Moiety

A more common and versatile approach involves the use of N-(2-aminoethyl)piperazine as a readily available precursor. This method separates the construction of the piperazine-ethyl-amine backbone from the introduction of the reactive isothiocyanate group.

A well-established method for converting primary amines to isothiocyanates is the reaction with thiophosgene (B130339) (CSCl₂). google.comcbijournal.com In this reaction, the primary amino group of N-(2-aminoethyl)piperazine attacks the electrophilic carbon of thiophosgene. Subsequent elimination of two molecules of hydrogen chloride yields the target isothiocyanate.

However, thiophosgene is a highly toxic and volatile reagent, which has prompted the development of alternative, safer methods. google.comnih.gov One such alternative involves the use of dithiocarbamate (B8719985) salts. The primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. beilstein-journals.orgchemrxiv.org This intermediate is then treated with a desulfurylation agent to yield the isothiocyanate. cbijournal.combeilstein-journals.org

Multi-Component Reaction Strategies for Piperazine-Isothiocyanate/Thiourea (B124793) Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govrsc.orgnih.gov These strategies are particularly valuable for creating libraries of structurally diverse compounds.

One-Pot Syntheses Incorporating Piperazine and Isothiocyanate Building Blocks

Recent research has demonstrated the power of MCRs in constructing piperazine derivatives. For example, a one-pot, four-component synthesis has been developed to produce isothiourea-ethylene-tethered piperazine derivatives. nih.govrsc.orgnih.gov This reaction involves the in-situ generation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, which then react with an isothiocyanate (like phenylisothiocyanate), and a secondary amine. nih.govrsc.orgnih.gov This process leads to the formation of a new C-S bond and cleavage of a C-N bond, ultimately yielding the desired piperazine-containing isothiourea. nih.govnih.gov

Another notable MCR is the split-Ugi reaction, which has been successfully employed to generate a library of 1,4-disubstituted piperazine-based compounds. nih.gov This reaction combines an acid component, piperazine, a carbonyl component (like formaldehyde), and an isocyanide to produce complex piperazine derivatives in high yields. nih.gov While not directly producing an isothiocyanate, this method highlights the utility of MCRs in building the core piperazine structure, which can then be further functionalized.

A four-component reaction has also been reported for the synthesis of 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives under solvent-free conditions, showcasing the potential for environmentally friendly synthetic routes. worldwidejournals.com

Advanced Synthetic Techniques for the Piperazine Core

The synthesis of the piperazine ring itself is a critical aspect of obtaining the final isothiocyanate conjugate. Beyond classical methods, advanced techniques are continuously being developed to functionalize the piperazine core with greater precision and efficiency.

Direct C-H functionalization of the piperazine ring is a challenging but highly desirable strategy. mdpi.comresearchgate.net Recent advancements in photoredox catalysis have enabled the direct arylation, vinylation, and alkylation of N-Boc protected piperazines. mdpi.com These methods offer novel retrosynthetic disconnections and can introduce substituents at the carbon atoms of the piperazine ring.

Additionally, methods for the stereoselective synthesis of substituted piperazines are of significant interest, particularly for applications in medicinal chemistry. Asymmetric lithiation of N-Boc piperazines has been shown to provide access to enantiomerically pure α-substituted piperazines. researchgate.net

The table below summarizes the key synthetic strategies discussed:

Synthetic Strategy Key Reactants Product Type Key Features
N-Alkylation Piperazine, Isothiocyanate-bearing electrophileThis compoundDirect but depends on electrophile availability.
Conversion of Amine Precursor N-(2-Aminoethyl)piperazine, Thiophosgene or CS₂/desulfurylating agentThis compoundVersatile; avoids handling unstable isothiocyanate electrophiles.
Four-Component Reaction DABCO, Alkyl bromide, Phenylisothiocyanate, Secondary amineIsothiourea-ethylene-tethered piperazinesEfficient, one-pot synthesis of complex derivatives. nih.govrsc.orgnih.gov
Split-Ugi Reaction Acid, Piperazine, Formaldehyde, Isocyanide1,4-disubstituted piperazinesHigh potential for generating chemical diversity. nih.gov
Photoredox C-H Functionalization N-Boc piperazine, Aryl/vinyl/alkyl source, PhotocatalystC-substituted piperazinesDirect functionalization of the piperazine core. mdpi.com
Asymmetric Lithiation N-Boc piperazine, s-BuLi/sparteine, ElectrophileEnantiopure α-substituted piperazinesStereoselective synthesis. researchgate.net

Reductive Amination for Piperazine Ring Formation

Reductive amination is a powerful and widely used method for forming C-N bonds and is frequently employed in the synthesis of piperazine derivatives. mdpi.com This reaction typically involves the condensation of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

One prominent strategy involves building the piperazine ring from a primary amine, which is converted into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. mdpi.comnih.govnih.govresearchgate.net This intermediate then undergoes a catalytic reductive cyclization of the dioxime unit to yield the piperazine ring. mdpi.comnih.govnih.govresearchgate.net The proposed mechanism for this cyclization involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which cyclizes and is subsequently reduced to the final piperazine product. mdpi.com

Alternatively, reductive amination can be used to functionalize a pre-existing piperazine ring. For instance, the synthesis of polyamine PA2, a piperazine-based compound, utilizes reductive amination with sodium triacetoxyborohydride (B8407120) as a mild reducing agent to link a piperidone moiety to a protected piperazine-ethylamine. nih.gov A variety of alternative methods for reductive amination are known, including catalytic hydrogenation and the use of reagents like sodium cyanoborohydride. google.com

Table 1: Examples of Reductive Amination in Piperazine Synthesis
StrategyKey Reagents/IntermediatesDescriptionReference
Ring Formation from Primary AminesNitrosoalkenes, 5%-Pd/C, H₂Involves sequential double Michael addition to form a dioxime, followed by catalytic reductive cyclization to yield the piperazine ring. mdpi.comnih.gov
N-FunctionalizationN-methyl-4-piperidone, NaBH(OAc)₃A mild and selective reductive amination to attach a piperidine (B6355638) group to a piperazine precursor. nih.gov
General N-AlkylationAldehyde/Ketone, Sodium CyanoborohydrideA common method for N-alkylation of piperazine rings on solid-phase supports. google.com

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a fundamental reaction class for both the formation and functionalization of the piperazine ring. The piperazine nitrogens act as effective nucleophiles, readily reacting with electrophilic partners.

One of the main methods to produce N-arylpiperazines is through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. mdpi.com For this reaction to be feasible, the aromatic ring must be activated by electron-withdrawing groups. mdpi.com For example, the synthesis of the drug Avapritinib involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate via an SNAr reaction. mdpi.com Similarly, the reaction of piperazine with pentafluoropyridine (B1199360) proceeds via nucleophilic substitution, where piperazine attacks the activated pyridine (B92270) ring. researchgate.net

Furthermore, N-alkylation of piperazine is commonly achieved through nucleophilic substitution on alkyl halides or sulfonates. mdpi.com In some cases, intramolecular nucleophilic substitution can lead to the formation of aziridinium (B1262131) ion intermediates, which can result in rearranged products alongside the desired piperazine derivative. nih.gov

Ring-Closing Methodologies for Piperazine Scaffolds

The direct cyclization of acyclic precursors is a primary approach to constructing the piperazine scaffold. A variety of modern catalytic methods have been developed to achieve this transformation with high efficiency and control.

Key Ring-Closing Strategies:

Catalytic Reductive Cyclization : As mentioned previously, the reductive cyclization of dioximes, formed from primary amines and nitrosoalkenes, is an effective method for building the piperazine ring. mdpi.com

Intramolecular Hydroamination : A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The substrates for this cyclization are prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org

Wacker-Type Aerobic Oxidative Cyclization : Using a base-free Pd(DMSO)₂(TFA)₂ catalyst, six-membered nitrogen heterocycles, including piperazines, can be synthesized via an aerobic oxidative cyclization of appropriate alkene precursors. organic-chemistry.org

Palladium-Catalyzed Cyclization : A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components, offering excellent regio- and stereochemical control. organic-chemistry.org

Multicomponent Reaction (MCR) Approach : A de novo synthesis of the piperazine ring can be accomplished using a Ugi multicomponent reaction followed by an intramolecular SN2 cyclization. acs.org This two-step procedure is robust, operationally simple, and allows for the creation of diverse and highly substituted piperazine scaffolds. acs.org

Gold-Catalyzed Cyclization : The ring-opening of cyclic sulfamidates with propargylic sulfonamides can yield substrates suitable for a gold-catalyzed cyclization, which produces tetrahydropyrazines. organic-chemistry.org These intermediates can then be reduced to provide various piperazine scaffolds. organic-chemistry.org

Asymmetric Synthesis of Chiral Piperazine Derivatives

The demand for enantiomerically pure piperazine derivatives, particularly in drug discovery, has driven the development of numerous asymmetric synthetic methods. These strategies aim to control the stereochemistry at the carbon centers of the piperazine ring.

One successful approach is the asymmetric hydrogenation of pyrazin-2-ols, catalyzed by palladium complexes. dicp.ac.cnrsc.org This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

Another powerful technique is the asymmetric lithiation–substitution of an N-Boc piperazine. acs.org This method utilizes s-BuLi in combination with a chiral ligand like (−)-sparteine to deprotonate a position alpha to a nitrogen atom stereoselectively. The resulting lithiated intermediate can then be trapped with an electrophile to furnish a range of α-substituted piperazines as single stereoisomers. acs.org

Furthermore, chiral piperazine structures can be synthesized from chiral precursors. An efficient method for creating chiral 2,3,5-trisubstituted piperazines involves starting from novel chiral aryl aziridinyl ketones. thieme-connect.com These precursors are converted into aziridine-fused bicyclic imines, which, after reduction and nucleophilic ring-opening of the aziridine, yield the highly functionalized chiral piperazine derivatives. thieme-connect.com

Synthetic Routes for Isothiocyanatoethyl Precursors

The isothiocyanate (-N=C=S) functional group is a reactive electrophile used in the synthesis of various bioactive molecules and chemical probes. Its creation, particularly on an aliphatic chain, can be achieved through several reliable methods.

General Strategies for Aliphatic Isothiocyanate Synthesis

The most common and versatile method for synthesizing aliphatic isothiocyanates is through the formation and subsequent decomposition of dithiocarbamate salt intermediates. organic-chemistry.orgnih.gov This process generally involves two steps:

Formation of Dithiocarbamate Salt : A primary aliphatic amine (such as a 2-aminoethyl precursor) is treated with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534) or N-methylmorpholine) to form the corresponding dithiocarbamate salt in situ. organic-chemistry.orgnih.govnih.gov

Decomposition/Desulfurization : The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. nih.gov

A wide array of reagents has been developed for the desulfurization step, offering different advantages in terms of reaction conditions, scope, and efficiency. Microwave-assisted synthesis has also been shown to be extremely fast for producing both aromatic and aliphatic isothiocyanates. nih.govnih.gov

Other notable methods include the Staudinger/aza-Wittig tandem reaction, where an azide (B81097) reacts with triphenylphosphine (B44618) and carbon disulfide, and the use of thiophosgene, although its high toxicity limits its application. nih.govnih.gov

Table 2: Common Desulfurization Agents for Isothiocyanate Synthesis from Dithiocarbamates
ReagentDescriptionReference
Tosyl Chloride (TsCl)A facile and general protocol relies on the tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts. organic-chemistry.orgnih.gov
Propane Phosphonic Acid Anhydride (T3P®)Acts as an efficient desulfurating agent in a one-pot, two-step reaction from primary amines. organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Considered an excellent method for the synthesis of non-chiral isothiocyanates. nih.gov
DMT/NMM/TsO⁻A modern and efficient desulfurating agent used for microwave-assisted synthesis of aliphatic and aromatic isothiocyanates with high yields. nih.gov
Sodium Persulfate (Na₂S₂O₈)An effective agent, particularly useful for synthesizing chiral isothiocyanates. nih.gov
Phenyl ChlorothionoformateUsed in a one-pot or two-step process with solid sodium hydroxide (B78521) for preparing alkyl and aryl isothiocyanates. organic-chemistry.org

Reactions Involving the Isothiocyanate Group

The isothiocyanate (–N=C=S) group is highly electrophilic at the central carbon atom, making it susceptible to attack by various nucleophiles. This reactivity is the basis for its most common and synthetically useful transformations.

Formation of Thiourea Derivatives through Amine Addition

The reaction of isothiocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of thiourea derivatives. researchgate.netbibliomed.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate, resulting in the formation of a stable N,N'-disubstituted or N,N',N'-trisubstituted thiourea.

In the case of this compound, the isothiocyanate group readily reacts with a diverse range of amines. This process is typically straightforward, often carried out by simply mixing the reactants in a suitable solvent at room temperature or with gentle heating. bibliomed.org The reaction is versatile, allowing for the introduction of various substituents depending on the amine used, which in turn can modulate the properties of the final thiourea derivative. researchgate.netnih.gov The general scheme for this reaction is a cornerstone in the synthesis of complex molecules where the thiourea linkage acts as a key structural motif. nih.govnih.gov

Table 1: Examples of Thiourea Derivative Synthesis

Isothiocyanate Reactant Amine Reactant Product Class Reference
Phenyl isothiocyanate Various amines N-Phenyl thiourea derivatives researchgate.net
Benzyl isothiocyanate Various amines N-Benzyl thiourea derivatives researchgate.net
Ethyl isothiocyanate Aromatic amines N-Ethyl-N'-aryl thioureas bibliomed.org

Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Thiazoles)

The isothiocyanate group can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the synthesis of thiazole (B1198619) derivatives. For instance, bis-thiosemicarbazones, which can be derived from isothiocyanates, react with α-haloketones (like phenacyl bromide) to yield thiazole-based compounds. nih.gov This cyclization involves the reaction of the sulfur atom of the thiourea or thiosemicarbazone moiety and the nitrogen atom with the halo- and keto- groups of the coreactant, respectively, to form the five-membered thiazole ring.

Another pathway involves the reaction of thiourea derivatives with hydrazonoyl chlorides, which can also lead to the formation of thiazole or thiadiazole hybrids, depending on the specific reactants and conditions. nih.gov These reactions highlight the utility of the isothiocyanate group as a precursor to more complex heterocyclic structures. nih.gov

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains a secondary amine, which is a nucleophilic center. This allows for further functionalization through reactions like alkylation and acylation, provided that the highly reactive isothiocyanate group is either protected or that reaction conditions are selective.

Further N-Substitution Reactions (e.g., Alkylation, Acylation)

The secondary amine of the piperazine ring can be targeted for N-substitution to introduce additional molecular complexity. This is a common strategy in medicinal chemistry to modify the pharmacokinetic or pharmacodynamic properties of a molecule. nih.govmdpi.com

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl halide (e.g., alkyl bromide) or through reductive amination with an aldehyde or ketone. nih.govresearchgate.net For example, N-alkylation of piperazine derivatives has been used to synthesize compounds with varying chain lengths and substitutions, which can influence biological activity and properties like metabolic stability. nih.gov A general approach involves reacting N-acetylpiperazine with an alkyl halide, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net

N-Acylation: This reaction involves treating the piperazine with an acylating agent, such as an acid chloride or an anhydride. This introduces an acyl group onto the piperazine nitrogen, forming an amide linkage. This method is used to build more complex structures, such as linking the piperazine moiety to other pharmacologically active scaffolds. nih.gov

Table 2: Examples of N-Substitution Reactions on the Piperazine Ring

Piperazine Derivative Reagent Reaction Type Product Reference
N-Acetylpiperazine n-Butyl bromide N-Alkylation N-Butyl-N'-acetylpiperazine researchgate.net
Piperazine Chloroacetyl chloride N-Acylation 1,4-bis(chloroacetyl)piperazine nih.gov
N-Boc-piperazine 1-bromo-2,3-dichlorobenzene N-Arylation (Buchwald-Hartwig) N-(2,3-dichlorophenyl)-N'-Boc-piperazine mdpi.com

Stability and Transformation Pathways of the Conjugate

The stability of molecules derived from this compound is crucial for their application. The thiourea linkage, while generally stable, can undergo further transformations under certain conditions. For instance, under acidic conditions, some thiourea derivatives can cyclize. nih.gov The stability of the conjugate is also influenced by the nature of the substituents introduced.

In the context of drug design, conjugates are often evaluated for their metabolic stability, for example, by incubation with liver microsomes. nih.gov The transformation pathways can involve oxidation, hydrolysis, or further conjugation. For example, the piperazine ring itself can be a site of metabolism. Understanding these pathways is essential for developing stable and effective compounds. The transformation of 2-aminothiazin-4-one derivatives, which can be formed from thiourea precursors, into thiazinane-2,4-diones through hydrolysis in an acidic medium is one such documented transformation pathway. nih.gov

Structure Activity Relationship Sar Investigations in Piperazine Isothiocyanate/thiourea Scaffolds

Correlating Structural Modifications with Biological Potency in Preclinical Models

Preclinical studies on various cancer cell lines have demonstrated the cytotoxic potential of piperazine-based compounds. researchgate.netnih.gov The introduction of a piperazine (B1678402) moiety can significantly enhance the anticancer activity of known pharmacophores. tubitak.gov.tr While specific preclinical data for 1-(2-isothiocyanatoethyl)piperazine is limited, studies on related piperazine-thiourea derivatives offer valuable insights into how structural modifications influence biological potency.

For instance, in a series of piperazine-tethered bergenin (B1666849) hybrids, the nature of the substituent on the piperazine ring was found to be critical for anticancer activity. Derivatives with specific substitutions on the piperazine nitrogen demonstrated significant cytotoxic activity against tongue and oral cancer cell lines. nih.gov Similarly, in a study of thiourea (B124793) derivatives targeting Leishmania amazonensis, the incorporation of a piperazine ring into the thiourea structure generally increased the potency against both promastigote and amastigote forms of the parasite. mdpi.com

The following table summarizes the anticancer activity of a series of piperazine derivatives, highlighting the impact of different substituents on their biological potency.

Compound IDPiperazine SubstituentTarget Cell LineIC50 (µM)Reference
CB01 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazineU87 (Glioblastoma)< 0.05 researchgate.net
CB01 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazineHeLa (Cervix Cancer)< 0.05 researchgate.net
PCC (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-475 (Liver Cancer)6.98 nih.gov
PCC (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-423 (Liver Cancer)7.76 nih.gov

Impact of Substituent Variation on Target Interaction and Specificity

The substituents on the piperazine-isothiocyanate/thiourea scaffold play a crucial role in determining the molecule's interaction with its biological target and its specificity. The isothiocyanate group (-N=C=S) is an electrophilic moiety that can readily react with nucleophilic residues, such as cysteine and lysine, on target proteins, leading to covalent bond formation. This reactivity is a key determinant of the biological activity of many isothiocyanate-containing compounds.

In the case of piperazine-thiourea derivatives, the nature of the substituents on both the piperazine nitrogen and the thiourea moiety influences target binding. For example, in a study of thiourea derivatives as dual inhibitors of HIV-1 capsid and human cyclophilin A, specific substitutions on the phenyl ring of the thiourea and on the piperazine ring were found to be critical for binding to both targets. nih.gov

The table below illustrates the effect of substituent variation on the inhibitory activity of simple thiourea derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating the importance of the substituent's electronic and steric properties.

Compound IDSubstituent on ThioureaAChE IC50 (µg/mL)BChE IC50 (µg/mL)Reference
3 1-(3-chlorophenyl)-3-cyclohexylthiourea5060 mdpi.com
4 1-(1,1-dibutyl)-3-phenylthiourea5863 mdpi.com

Conformational Preferences and Their Influence on Ligand Efficacy

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target and elicit a biological response. The piperazine ring can exist in different conformations, such as chair and boat forms, and the preferred conformation can be influenced by the nature and position of its substituents. nih.gov

The conformational flexibility of the piperazine scaffold allows it to adapt to the binding pockets of various targets. eurekaselect.com The ethyl-isothiocyanate side chain in this compound adds another layer of conformational flexibility. The spatial arrangement of the piperazine ring, the ethyl linker, and the reactive isothiocyanate group will ultimately determine how the molecule presents itself to its biological target, thereby influencing its efficacy as a ligand. Further computational and experimental studies are needed to fully elucidate the conformational preferences of this compound and its derivatives and to correlate these preferences with their biological activities.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict how a ligand, such as a piperazine (B1678402) derivative, might interact with a biological target, typically a protein.

Protein-Ligand Binding Affinity Predictions

Binding Affinity of Various Piperazine Derivatives

Compound/Derivative TypeTargetBinding Affinity (reported as Ki, KD, or IC50)Reference
Benzylpiperazinyl derivative (compound 15)σ1 ReceptorKi = 1.6 nM irjweb.com
p-methoxybenzyl substituted piperazine (3d)σ1 ReceptorKi = 12.4 nM nih.gov
Quinazolin-2-amine derivative (compound 20)ROR1 PseudokinaseKD = 0.26 µM acs.org
Quinazolin-2-amine derivative (compound 27)ROR1 PseudokinaseKD = 0.71 µM acs.org
Phenylpiperazine KRAS inhibitor (compound 1)KRAS G12VIC50 ≤ 1 µM acs.org

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding strength, molecular docking can identify the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for understanding the basis of molecular recognition. For example, in a study of KRAS inhibitors, the piperazine moiety was observed to form favorable ionic and CH–π interactions with residues such as Glu62, His95, and Asp92. acs.org Similarly, docking studies of 7-azaindole (B17877) derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 interaction revealed that the piperazine group could be exposed to the solvent or form hydrogen bonds with residues like SER563 of hACE2. nih.gov

Key Interacting Residues for Piperazine Derivatives

Derivative ClassTarget ProteinKey Interacting ResiduesInteraction TypeReference
KRAS InhibitorKRASGlu62, His95, Asp92Ionic and CH–π interactions acs.org
7-Azaindole Derivative (ASM-4)S1-RBD-hACE2ASP30 (hACE2), LYS417 (S1-RBD), ARG403 (S1-RBD), HIE34 (hACE2)Hydrogen bond, pi-cation, pi-pi stacking nih.gov
7-Azaindole Derivative (ASM-7)S1-RBD-hACE2SER563 (hACE2), ASN33 (hACE2), LYS26 (hACE2)Hydrogen bond, pi-cation nih.gov
Actin Stabilizer (51164)G-ActinLys213, Glu214Electrostatic interaction nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to understand the structural features that are important for activity.

Studies on various piperazine derivatives have successfully employed QSAR to elucidate their mechanisms of action. For instance, 2D and 3D-QSAR models have been developed for piperazine derivatives as acetylcholinesterase inhibitors, with a 3D-QSAR (CoMFA) model showing good predictive ability with a high r² value. nih.gov Another study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models that identified key descriptors influencing their activity. nih.gov

QSAR Model Parameters for Piperazine Derivatives

Derivative ClassActivityQSAR Model Typer² (Training Set)q² or r²cv (Cross-validation)r²pred (Test Set)Key DescriptorsReference
Piperidine (B6355638) and Piperazine DerivativesAcetylcholinesterase Inhibition3D-QSAR (CoMFA)0.947> 0.50.816Not specified nih.gov
Aryl Alkanol Piperazine Derivatives5-HT Reuptake Inhibition2D-QSAR (GFA)> 0.924> 0.870> 0.890Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 nih.gov
Aryl Alkanol Piperazine DerivativesNA Reuptake Inhibition2D-QSAR (GFA)> 0.924> 0.870> 0.890HOMO, PMI-mag, S_sssN, Shadow-XZ nih.gov
Piperazinyl Phenylalanine DerivativesVLA-4/VCAM-1 Inhibition3D-QSAR (CoMSIA)0.890.670.76Lipophilic, hydrogen bond donor, and steric properties researchgate.net

Dynamics and Energetics Studies via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This can be used to study the stability of protein-ligand complexes, conformational changes, and the energetics of binding.

MD simulations of piperazine derivatives have been used to assess the stability of their complexes with biological targets. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of a simulation is often used as a measure of stability. For example, a 50 ns MD simulation of a 6-hydroxybenzothiazole-2-carboxamide derivative bound to monoamine oxidase B showed that the RMSD values fluctuated between 1.0 and 2.0 Å, indicating conformational stability. nih.gov In another study, MD simulations of pyridin-2-one derivatives as mIDH1 inhibitors also showed that the protein-ligand complexes were stable over 200 ns simulations. mdpi.com

RMSD Values from Molecular Dynamics Simulations of Piperazine Derivatives

Derivative ClassTarget ProteinSimulation LengthLigand RMSD Range/ValueProtein RMSD Range/ValueReference
6-hydroxybenzothiazole-2-carboxamide derivativeMonoamine Oxidase B50 nsNot specified1.0 - 2.0 Å nih.gov
Pyridin-2-one derivative (C1)mIDH1100 ns~1.15 Å (after 30 ns)Not specified mdpi.com
Pyridin-2-one derivative (C2)200 nsStable around 3.03 Å (after 108 ns)Not specified mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations can be used to investigate the electronic properties of molecules, such as their molecular orbital energies and reactivity. These calculations provide insights into the chemical behavior of a compound.

Analysis of Molecular Orbitals and Reactivity Descriptors

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Quantum chemical calculations, often using density functional theory (DFT), can determine these values. For example, DFT calculations have been used to study the electronic properties of various heterocyclic compounds, providing information on their HOMO-LUMO gaps and other reactivity descriptors like chemical hardness and electronegativity. irjweb.com While specific data for 1-(2-Isothiocyanatoethyl)piperazine is not available, such calculations could be readily applied to predict its electronic structure and reactivity.

Quantum Chemical Parameters of a Triazine Derivative

ParameterValue (eV)Reference
EHOMO-6.2967 irjweb.com
ELUMO-1.8096 irjweb.com
HOMO-LUMO Gap (ΔE)4.4871 irjweb.com
Chemical Hardness (η)2.2435 irjweb.com

Applications in Chemical Biology and Advanced Compound Design

Development of Enzyme Inhibitors and Modulators

The dual chemical nature of 1-(2-isothiocyanatoethyl)piperazine makes it a compelling starting point for the development of enzyme inhibitors. The piperazine (B1678402) ring can be substituted to achieve specific interactions with the target enzyme's binding pocket, while the isothiocyanate group can act as a "warhead" to form a permanent covalent bond with the enzyme, leading to irreversible inhibition.

Design of Inhibitors for Specific Biological Targets (e.g., Kinases, Proteases)

Kinase Inhibitors: The piperazine moiety is a core component of numerous FDA-approved kinase inhibitors used in cancer therapy, such as Palbociclib and Abemaciclib, which target cyclin-dependent kinases (CDK4/6). mdpi.comresearchgate.net In these drugs, the piperazine ring often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both solubility and selectivity. nih.gov By functionalizing the this compound scaffold with moieties known to bind to the hinge region or other key areas of a kinase, it is possible to design targeted covalent inhibitors. The isothiocyanate group can then form a covalent bond with a nearby non-catalytic cysteine residue, a strategy that has proven effective in achieving high potency and prolonged duration of action. For instance, a derivative of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H7) has been shown to inhibit protein kinase C activity. nih.gov

Protease Inhibitors: Proteases are another major class of enzymes where piperazine-based scaffolds have been successfully employed. nih.gov Many proteases, particularly cysteine proteases, rely on a catalytic cysteine residue in their active site. The electrophilic isothiocyanate group of this compound is an ideal chemical probe for targeting such enzymes. Derivatives can be designed to mimic the natural substrate of a target protease, guiding the isothiocyanate group into the active site to covalently modify the catalytic cysteine. This approach can lead to highly specific and irreversible inhibition. Studies on SARS-CoV-2 papain-like protease (PLpro) have explored peptidomimetic inhibitors, and a piperazine-containing scaffold could be adapted for covalent targeting of this enzyme class. mdpi.com

Scaffold Design for Novel Bioactive Agents

The piperazine ring is considered a privileged scaffold in medicinal chemistry due to its common presence in a wide array of biologically active compounds. rsc.orgresearchgate.net Its utility stems from several key characteristics:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often enhances the aqueous solubility of a molecule, a critical factor for bioavailability. rhhz.net

Structural Versatility: The piperazine ring can act as a rigid linker to orient different pharmacophoric groups in a specific spatial arrangement, allowing for precise interaction with biological targets. nih.gov

Synthetic Tractability: The secondary amine nature of the piperazine nitrogens allows for straightforward chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

This compound serves as an advanced scaffold by incorporating a reactive handle. The isothiocyanate group allows for its use in fragment-based drug discovery through covalent linkage to target proteins or as a site for further chemical elaboration using chemistries such as addition of amines to form thioureas. nih.govresearchgate.net

Mechanistic Studies as Probes for Cellular Processes

The distinct biological activities associated with the isothiocyanate group make this compound a useful chemical probe for investigating complex cellular pathways.

Investigations into Apoptosis Induction Pathways

Isothiocyanates, such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC), are well-documented inducers of apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.netmdpi.comoregonstate.edu The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to mitochondrial stress, cytochrome c release, and the activation of the caspase cascade. nih.govfrontiersin.orgmdpi.com

Derivatives of this compound can be used as molecular probes to dissect these pathways. By synthesizing analogues with varying substituents on the piperazine ring, researchers can modulate the compound's cellular uptake, subcellular localization, and target engagement. This allows for a systematic investigation of how specific molecular properties influence the apoptotic response. For example, studies have shown that piperazine derivatives can induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways. researchgate.netnih.gov The presence of the isothiocyanate moiety provides a tool to identify the direct protein targets involved in the initiation of the apoptotic signal through proteomics-based approaches. Research on PEITC has shown it can induce apoptosis even in cells that overexpress anti-apoptotic proteins like Bcl-xL, suggesting it acts through a distinct mechanism that can be further explored. nih.gov

Research Finding on Apoptosis InductionInvestigated Compound ClassCellular EffectReference
Induction of caspase-dependent apoptosisPiperazine derivativeInhibition of PI3K/AKT, Src, and BCR-ABL pathways researchgate.net
Sensitization of cancer cells to TNF-induced apoptosisPiperazine-based compoundsMitotic arrest, inhibition of microtubule dynamics nih.gov
Apoptosis induction via ROS generationPhenethyl Isothiocyanate (PEITC)Nuclear condensation, Caspase-3 activation frontiersin.org
Antagonization of anti-apoptotic Bcl-2 family membersPhenethyl Isothiocyanate (PEITC)Caspase activation, phosphatidylserine exposure nih.gov
Apoptosis induction via ROS and c-FLIP downregulationβ-Elemene Piperazine derivativesActivation of death receptor and mitochondrial pathways nih.gov

Utility in Agrochemical Research and Development

The structural components of this compound are also relevant in the design of modern agrochemicals. The piperazine ring is used as a linker or core scaffold in various pesticides, including fungicides, insecticides, and acaricides. rhhz.netcognitivemarketresearch.com Its inclusion can improve the systemic properties of the agent within a plant.

Isothiocyanates are naturally produced by plants in the Brassicaceae family as a defense mechanism and have shown intrinsic fungicidal and pesticidal properties. nih.govapsnet.org Combining the piperazine scaffold with the isothiocyanate functional group offers a promising strategy for developing novel agrochemicals. Research has demonstrated that piperazine-containing compounds exhibit excellent activities against a range of agricultural pests and pathogens. rhhz.netcognitivemarketresearch.com Furthermore, specific phenylpiperazine derivatives have shown potent acaricidal activity against problematic mite species like Tetranychus urticae. nih.gov While the piperazine heterocycle has historically been underutilized in agrochemicals compared to pharmaceuticals, there is growing interest in its potential for creating new crop protection agents. acs.org

Agrochemical ApplicationCompound Class/DerivativeTarget Organism/UseReference
Fungicide, Bactericide, InsecticidePiperazine-containing compoundsFungi, bacteria, insects, plant viruses rhhz.net
Acaricide (Mite control)1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazineTetranychus urticae (two-spotted spider mite) nih.gov
Natural FungicideNatural and semisynthetic isothiocyanatesWidespread plant pathogenic fungi apsnet.org
General PesticidePiperazine derivativesWeeds, fungi, insects cognitivemarketresearch.com

Applications in Materials Science and Polymer Chemistry

The reactivity of the isothiocyanate group makes this compound a potentially useful monomer or cross-linking agent in polymer science. Isothiocyanates can react with a variety of nucleophiles, including amines and thiols, to form thioureas and dithiocarbamates, respectively. mdpi.com This reactivity can be harnessed to synthesize functional polymers.

For instance, this compound could be used in the following ways:

Polymer Synthesis: It can be reacted with diamine or dithiol monomers in a polyaddition reaction to create novel poly(thiourea)s or poly(dithiocarbamate)s. The incorporation of the piperazine ring into the polymer backbone could enhance properties such as thermal stability or solubility.

Surface Modification: The isothiocyanate group can be used to covalently attach the molecule to surfaces that have been functionalized with amine groups, creating a piperazine-coated material. Such surfaces could have applications in chromatography or as platforms for further chemical synthesis.

Hydrogel Formation: The bifunctional nature of the molecule allows it to act as a cross-linker in the formation of hydrogels. The piperazine core could impart pH-responsiveness to the resulting material. There is precedent for the synthesis of biocompatible polymers containing piperazine, suggesting its utility in creating materials for biomedical applications. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(2-Isothiocyanatoethyl)piperazine, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or thiourea derivatization. For example, piperazine derivatives can be functionalized with isothiocyanate groups via reaction with thiophosgene or CS₂ under controlled pH (e.g., alkaline conditions). Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical validation via HPLC (C18 columns, UV detection at 254 nm) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodology :

  • Raman microspectroscopy : Optimized parameters include 20 mW laser power and 128–256 scans to distinguish piperazine backbone vibrations (e.g., 800–1,000 cm⁻¹) and isothiocyanate peaks (~2,100 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) identifies ethylpiperazine protons (δ 2.5–3.5 ppm) and isothiocyanate-linked CH₂ groups (δ 3.8–4.2 ppm). ¹³C NMR confirms thiocyanate carbon (δ ~130 ppm) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies using HPLC-UV at 25°C/60% RH and 40°C/75% RH over 4–12 weeks. Monitor degradation products (e.g., hydrolysis to thiourea derivatives) and quantify via peak area normalization. Use argon-purged vials to minimize oxidative degradation .

Advanced Research Questions

Q. How can structural isomers or analogs of this compound be differentiated in complex mixtures?

  • Methodology : Multivariate analysis (PCA-LDA) of Raman spectra (20 mW laser, 256 scans) to separate isomers based on subtle spectral differences (e.g., trifluoromethyl vs. chlorophenyl substitutions). PCA reduces dimensionality, while LDA achieves >95% classification accuracy for positional isomers .

Q. What strategies are effective for studying metabolic pathways and cytochrome P450 interactions of this compound?

  • Methodology :

  • In vitro : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS (ESI+ mode) to detect phase I metabolites (e.g., hydroxylated or N-dealkylated products). Kinetic parameters (Km, Vmax) are derived via Michaelis-Menten plots .
  • In vivo : Administer to Dark Agouti rats; collect plasma/urine for metabolite profiling. Compare with synthetic standards to confirm structures .

Q. What experimental designs are optimal for evaluating the compound’s receptor-binding affinity and selectivity?

  • Methodology : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors). Use HEK-293 cells expressing human receptors. Calculate IC₅₀ values and Ki via Cheng-Prusoff equation. Cross-test against dopamine/norepinephrine transporters to assess selectivity .

Q. How can derivatization enhance detection sensitivity in trace analysis (e.g., environmental or biological samples)?

  • Methodology : Derivatize with 1-(2-methoxyphenyl)piperazine in toluene to stabilize reactive isothiocyanate groups. Analyze via HPLC-UV (λ = 288 nm) with LOQ <10 ng/mL. Validate recovery rates (85–110%) in spiked plasma using SPE cleanup .

Notes

  • Avoided consumer/commercial content (e.g., pricing, suppliers) per guidelines.
  • Citations exclude prohibited sources (e.g., BenchChem) and rely on peer-reviewed methods .
  • Advanced questions emphasize experimental design, data validation, and mechanistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.